molecular formula C12H16N4O2S B12975251 2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate

2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate

Cat. No.: B12975251
M. Wt: 280.35 g/mol
InChI Key: CEFIIYZEUVHDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate is a complex organic compound with a unique structure that includes a pyrimido-thiazolo-pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;hydrate

InChI

InChI=1S/C12H14N4OS.H2O/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11;/h5,17H,3-4,6H2,1-2H3;1H2

InChI Key

CEFIIYZEUVHDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO.O

Origin of Product

United States

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